molecular formula C12H10O5 B1367806 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 79065-74-0

7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B1367806
CAS No.: 79065-74-0
M. Wt: 234.2 g/mol
InChI Key: YDYPFONHKLFGFK-UHFFFAOYSA-N
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Description

7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its chromene core structure, which is a fused benzene and pyrone ring system, with an ethoxy group at the 7-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the reaction involves ethoxyphenol and ethyl acetoacetate, catalyzed by sulfuric acid, followed by hydrolysis to yield the carboxylic acid.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl group in the chromene ring can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 7-Ethoxy-2-oxo-2H-chromene-3-carboxaldehyde or this compound.

    Reduction: 7-Ethoxy-2-hydroxy-2H-chromene-3-carboxylic acid.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of fluorescent probes and sensors due to its chromophoric properties.

Mechanism of Action

The biological activity of 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. The compound’s chromene structure allows it to participate in various interactions, including hydrogen bonding and π-π stacking, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

    7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with a hydroxyl group instead of an ethoxy group, leading to different reactivity and biological activity.

    7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Contains a methoxy group, which affects its solubility and interaction with biological targets.

    7-Ethoxy-2-oxo-2H-chromene-3-carboxamide: An amide derivative with different pharmacokinetic properties.

Uniqueness: 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethoxy group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability compared to its hydroxyl or methoxy analogs.

This compound’s versatility in chemical reactions and its potential therapeutic applications make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

7-ethoxy-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-2-16-8-4-3-7-5-9(11(13)14)12(15)17-10(7)6-8/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYPFONHKLFGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586422
Record name 7-Ethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79065-74-0
Record name 7-Ethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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